2-(3-Bromo-2-methyl-phenoxy)-ethylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-(3-bromo-2-methylphenoxy)ethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-7-8(10)3-2-4-9(7)12-6-5-11/h2-4H,5-6,11H2,1H3 |
InChI Key |
SRKVJPZXBABBTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)OCCN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 3 Bromo 2 Methyl Phenoxy Ethylamine
Comprehensive Analysis of Synthetic Pathways to 2-(3-Bromo-2-methyl-phenoxy)-ethylamine
The synthesis of this compound primarily relies on the formation of the ether linkage between the 3-Bromo-2-methylphenol precursor and a two-carbon unit bearing an amino group or a precursor to it. Several established synthetic strategies can be adapted for this purpose.
A primary and widely employed method is the Williamson ether synthesis . This reaction involves the deprotonation of 3-Bromo-2-methylphenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from a suitable ethylamine (B1201723) synthon. A common approach involves the reaction of the phenoxide with 2-chloroethylamine (B1212225) hydrochloride or 2-bromoethylamine (B90993) hydrobromide in the presence of a strong base.
Alternatively, a two-step sequence can be employed. This involves first reacting 3-Bromo-2-methylphenol with a 2-haloethanol, such as 2-bromoethanol, to form the intermediate 2-(3-Bromo-2-methyl-phenoxy)-ethanol. The hydroxyl group of this intermediate is then converted to the amine. This can be achieved via mesylation or tosylation followed by substitution with an amine source, or through a Mitsunobu reaction with a protected amine equivalent.
A third viable pathway is the Gabriel synthesis , which is particularly useful for the clean formation of primary amines. In this method, the sodium or potassium salt of 3-Bromo-2-methylphenol is reacted with N-(2-bromoethyl)phthalimide. The resulting phthalimide (B116566) derivative is then cleaved, typically by hydrazinolysis with hydrazine (B178648) hydrate (B1144303), to release the desired primary amine, this compound. google.com This method effectively prevents the formation of secondary and tertiary amine byproducts that can sometimes occur in direct alkylation with 2-haloethylamines.
A general synthetic scheme is presented below:
Route A (Direct Amination): 3-Bromo-2-methylphenol + 2-Haloethylamine
Route B (Two-Step): 3-Bromo-2-methylphenol + 2-Haloethanol → 2-(3-Bromo-2-methyl-phenoxy)-ethanol → Amination
Route C (Gabriel Synthesis): 3-Bromo-2-methylphenol + N-(2-Bromoethyl)phthalimide → Intermediate → Hydrazinolysis
Optimization of Reaction Conditions for Enhanced Yield and Purity
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. The choice of base, solvent, temperature, and reaction time are critical parameters that must be optimized to maximize yield and purity.
For the Williamson ether synthesis, a variety of bases can be utilized, ranging from strong bases like sodium hydride (NaH) to weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of base often depends on the reactivity of the electrophile and the desired reaction temperature. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are typically preferred as they effectively solvate the cation of the base and facilitate the nucleophilic attack of the phenoxide.
The table below summarizes potential reaction conditions for the Williamson ether synthesis step and their likely impact on the reaction outcome.
| Parameter | Variation | Rationale and Expected Outcome |
| Base | NaH, K₂CO₃, Cs₂CO₃ | NaH provides rapid and irreversible deprotonation but requires anhydrous conditions. K₂CO₃ and Cs₂CO₃ are easier to handle and are often effective, with Cs₂CO₃ being particularly efficient due to the high solubility of its salts. |
| Solvent | DMF, Acetonitrile, Acetone | DMF and acetonitrile are excellent solvents for this type of reaction. Acetone can also be used, often with K₂CO₃, providing a milder and more easily removable solvent system. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but may also lead to side reactions, such as elimination or decomposition. Optimization is key to finding a balance between reaction time and product purity. |
| Electrophile | 2-Chloroethylamine, 2-Bromoethylamine | The bromo-derivative is more reactive than the chloro-derivative, allowing for milder reaction conditions, but may be less stable or more expensive. |
In the Gabriel synthesis, the hydrazinolysis step can also be optimized. While hydrazine hydrate is standard, alternative conditions using aqueous acids or bases can sometimes be employed, depending on the stability of the rest of the molecule.
Development of Sustainable and Green Chemistry Routes for this compound Synthesis
In line with the principles of green chemistry, several strategies can be implemented to develop more environmentally benign syntheses of this compound.
One approach is the use of phase-transfer catalysis (PTC) for the Williamson ether synthesis. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between the aqueous solution of the phenoxide salt and the organic phase containing the haloethylamine derivative. This can reduce the need for volatile and potentially toxic organic solvents.
The use of microwave-assisted synthesis can also be explored. Microwave irradiation can significantly reduce reaction times, often leading to higher yields and purer products by minimizing the formation of thermal decomposition byproducts.
Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold
The structure of this compound offers two primary sites for chemical modification: the phenoxy moiety and the ethylamine side chain. These sites allow for the systematic synthesis of a wide array of analogues for various applications.
Regioselective Functionalization of the Phenoxy Moiety
The phenoxy ring of this compound is decorated with a bromine atom, a methyl group, and the ether linkage. The bromine atom is a particularly versatile functional handle for a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling: The bromine atom can be readily substituted with a wide range of aryl, heteroaryl, or vinyl groups by reaction with a boronic acid or ester in the presence of a palladium catalyst and a base.
Heck Coupling: Reaction with an alkene under palladium catalysis can introduce a vinyl group at the position of the bromine atom.
Buchwald-Hartwig Amination: The bromine can be replaced with a variety of primary or secondary amines using a palladium or copper catalyst.
Sonogashira Coupling: The introduction of an alkyne moiety can be achieved by reacting the bromo-compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.
Cyanation: The bromine can be displaced by a cyanide group, for example, using copper(I) cyanide.
Further electrophilic substitution on the aromatic ring is also possible. The directing effects of the existing substituents (the activating ortho,para-directing ether and methyl groups, and the deactivating but ortho,para-directing bromo group) will influence the position of the incoming electrophile.
The table below outlines potential derivatization reactions on the phenoxy ring.
| Reaction Type | Reagents | Potential Product |
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | 2-((2-methyl-[1,1'-biphenyl]-3-yl)oxy)ethanamine derivatives |
| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | N-Aryl or N-alkyl substituted 2-((2-methyl-1H-indol-x-yl)oxy)ethanamine analogues |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group, likely at the position para to the ether linkage. |
| Acylation | RCOCl, AlCl₃ | Introduction of an acyl group. |
Systematic Modifications of the Ethylamine Side Chain
The primary amine of the ethylamine side chain is a nucleophilic and basic center that can be readily functionalized through a variety of well-established chemical transformations.
N-Acylation: Reaction with acid chlorides or anhydrides yields stable amide derivatives.
N-Alkylation/Arylation: The amine can be alkylated using alkyl halides or reductively aminated with aldehydes or ketones in the presence of a reducing agent like sodium borohydride. N-arylation can be achieved via Buchwald-Hartwig or Ullmann coupling reactions.
Sulfonamide Formation: Reaction with sulfonyl chlorides provides sulfonamide derivatives.
Urea and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates leads to the corresponding ureas and thioureas.
Schiff Base Formation: Condensation with aldehydes or ketones forms imines (Schiff bases), which can be further reduced to secondary amines.
These modifications allow for the introduction of a wide range of functional groups and structural motifs, enabling the fine-tuning of the molecule's physicochemical properties.
The table below details common derivatization reactions for the ethylamine side chain.
| Reaction Type | Reagents | Product Class |
| N-Acylation | R-COCl or (RCO)₂O | Amides |
| Reductive Amination | R¹R²C=O, NaBH₄ or NaBH(OAc)₃ | Secondary or Tertiary Amines |
| N-Sulfonylation | R-SO₂Cl | Sulfonamides |
| Urea Formation | R-N=C=O | Ureas |
| Thiourea Formation | R-N=C=S | Thioureas |
Synthesis of Isotopic and Fluorescently Labeled Analogues for Mechanistic Studies
The synthesis of isotopically and fluorescently labeled analogues of this compound is crucial for elucidating its biological mechanisms of action, including its absorption, distribution, metabolism, and excretion (ADME) properties. wuxiapptec.comclearsynth.comresearchgate.net Such labeled compounds serve as invaluable tools in preclinical research. researchgate.net
Isotopic Labeling
Isotopic labeling involves the replacement of one or more atoms of the compound with their isotopes, which have the same number of protons but a different number of neutrons. Common isotopes used in drug discovery include deuterium (B1214612) (²H or D) and carbon-14 (B1195169) (¹⁴C). wuxiapptec.comelsevierpure.commoravek.com
Deuterium Labeling: The introduction of deuterium in place of hydrogen can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic pathways that involve the cleavage of that specific C-H bond, potentially improving the pharmacokinetic profile of a compound. clearsynth.comresearchgate.netmdpi.com For this compound, several positions are amenable to deuteration. A potential synthetic route for introducing deuterium into the ethylamine side chain could involve the reduction of a suitable precursor, such as a nitrile or a protected amino alcohol, with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄). Another approach could be H-D exchange reactions catalyzed by a metal, such as palladium, using deuterium oxide (D₂O) as the deuterium source. mdpi.com
Carbon-14 Labeling: ¹⁴C is a radioactive isotope that is frequently used in ADME studies to trace the fate of a drug molecule in an organism. wuxiapptec.commoravek.comnih.govwuxiapptec.com The synthesis of ¹⁴C-labeled this compound would likely involve the use of a ¹⁴C-labeled starting material. For instance, [¹⁴C]ethylamine or a precursor like [¹⁴C]acetonitrile could be used to build the ethylamine side chain. Alternatively, if the aromatic ring were to be labeled, a multi-step synthesis starting from a simple ¹⁴C-labeled aromatic precursor, such as [¹⁴C]phenol or [¹⁴C]aniline, would be necessary. nih.gov The synthesis would need to be carefully planned to maximize the incorporation of the expensive isotope and to ensure its position is metabolically stable. wuxiapptec.com
Table 1: Hypothetical Isotopically Labeled Analogues of this compound
| Labeled Analogue | Isotope | Labeling Position | Proposed Synthetic Precursor |
| [²H₄]-2-(3-Bromo-2-methyl-phenoxy)-ethylamine | Deuterium | Ethylamine chain | 2-(3-Bromo-2-methyl-phenoxy)-acetonitrile |
| [¹⁴C₂]-2-(3-Bromo-2-methyl-phenoxy)-ethylamine | Carbon-14 | Ethylamine chain | [¹⁴C₂]-Bromoethane |
| 2-(3-Bromo-2-methyl-[¹⁴C]-phenoxy)-ethylamine | Carbon-14 | Aromatic ring | 3-Bromo-2-methyl-[¹⁴C]-phenol |
Fluorescent Labeling
Fluorescently labeled analogues are instrumental for in vitro studies, such as fluorescence microscopy and flow cytometry, allowing for the visualization of the compound's interaction with cells and tissues. nih.govnih.govyoutube.comyoutube.com The primary amine group of this compound provides a convenient handle for conjugation with a variety of fluorescent dyes. thermofisher.com
A common strategy involves the reaction of the primary amine with an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative of a fluorophore. thermofisher.comresearchgate.net For example, fluorescein (B123965) isothiocyanate (FITC) can react with the amine group under mild alkaline conditions to form a stable thiourea linkage. nih.gov The resulting fluorescent conjugate would retain the core structure of the parent compound while being readily detectable. The choice of fluorophore can be tailored based on the specific experimental requirements, such as the desired excitation and emission wavelengths. researchgate.netnih.gov
Table 2: Potential Fluorescently Labeled Analogues of this compound
| Labeled Analogue | Fluorophore | Linkage Type | Excitation Max (nm) | Emission Max (nm) |
| Fluorescein-conjugated this compound | Fluorescein | Thiourea | ~495 | ~520 |
| Rhodamine-conjugated this compound | Rhodamine | Amide | ~550 | ~575 |
| Cyanine-conjugated this compound | Cyanine dye (e.g., Cy5) | Amide | ~650 | ~670 |
Generation of Prodrugs and Bioconjugates of this compound
The development of prodrugs and bioconjugates represents strategic approaches to improve the pharmaceutical properties of a lead compound, such as its solubility, stability, and targeted delivery. nih.govmdpi.comresearchgate.net
Prodrugs
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. nih.govmdpi.comebrary.net For this compound, the primary amine group is a prime target for prodrug design. mdpi.comresearchgate.net
Amino Acid Prodrugs: One well-established strategy is to form an amide linkage between the amine group of the drug and the carboxylic acid group of an amino acid. nih.govijpsonline.comresearchgate.net This can enhance water solubility and potentially utilize amino acid transporters for improved absorption. ijpsonline.com For example, reacting this compound with an N-protected amino acid (e.g., Boc-glycine) using a coupling agent like EDC/NHS, followed by deprotection, would yield the corresponding amino acid-amide prodrug. The choice of the amino acid can influence the prodrug's properties. nih.gov
Bioconjugates
Bioconjugation involves linking the drug molecule to a larger biomolecule, such as a polymer, antibody, or peptide, to alter its pharmacokinetic profile or to achieve targeted delivery. thermofisher.comnih.govnih.gov
PEGylation: A widely used bioconjugation strategy is PEGylation, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. nih.govnih.gov PEGylation can increase the hydrodynamic size of the molecule, leading to reduced renal clearance and a longer circulation half-life. It can also shield the molecule from enzymatic degradation and reduce immunogenicity. nih.gov The primary amine of this compound can be reacted with an activated PEG derivative, such as PEG-NHS ester or PEG-aldehyde, to form a stable conjugate. nih.gov The size and structure (linear or branched) of the PEG chain can be varied to optimize the desired properties. nih.gov
Table 3: Hypothetical Prodrugs and Bioconjugates of this compound
| Derivative | Conjugated Moiety | Linkage Type | Potential Advantage |
| Glycine Prodrug | Glycine | Amide | Enhanced water solubility, potential for active transport |
| Valine Prodrug | Valine | Amide | Enhanced water solubility, potential for active transport |
| PEG Conjugate | Polyethylene Glycol (PEG) | Amide | Increased half-life, reduced clearance, improved stability |
Pharmacological and Biological Investigations of 2 3 Bromo 2 Methyl Phenoxy Ethylamine Preclinical Focus
In Vitro Molecular Target Engagement and Receptor Binding Profiling
The initial phase of characterizing a novel compound like 2-(3-Bromo-2-methyl-phenoxy)-ethylamine involves a broad assessment of its potential interactions with a wide array of biological targets. This is crucial for identifying its primary mechanism of action and any potential off-target effects.
Radioligand Binding Assays for Receptor Affinity and Occupancy
Radioligand binding assays are a cornerstone in determining the affinity of a compound for a specific receptor. These assays utilize a radioactively labeled ligand that is known to bind to the target receptor. By measuring the ability of the test compound, in this case, this compound, to displace the radioligand, its binding affinity (Ki) can be determined. A lower Ki value indicates a higher affinity of the compound for the receptor. These studies are typically conducted across a panel of receptors to establish a selectivity profile.
Table 1: Illustrative Radioligand Binding Affinity Profile for this compound No public data is available for this compound. The following is a template for such data.
| Receptor Target | Radioligand | Ki (nM) |
| Serotonin (B10506) 5-HT2A | [3H]Ketanserin | Data not available |
| Dopamine (B1211576) D2 | [3H]Spiperone | Data not available |
| Adrenergic α1 | [3H]Prazosin | Data not available |
| Muscarinic M1 | [3H]Pirenzepine | Data not available |
Functional Assays for Agonist, Antagonist, or Modulatory Activity at G-Protein Coupled Receptors (GPCRs)
Once binding affinity is established, functional assays are employed to determine the nature of the interaction. These assays elucidate whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a modulator (alters the receptor's response to its natural ligand). Common functional assays for GPCRs measure the downstream consequences of receptor activation, such as changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates (IP). nih.govnih.gov
Table 2: Hypothetical Functional Activity of this compound at Selected GPCRs This table is a template as no specific data exists for this compound.
| GPCR Target | Assay Type | Functional Response (EC50/IC50 nM) | Activity Type |
| Serotonin 5-HT2A | Calcium Mobilization | Data not available | e.g., Antagonist |
| Dopamine D2 | cAMP Accumulation | Data not available | e.g., Partial Agonist |
| Adrenergic α1 | IP1 Accumulation | Data not available | e.g., Antagonist |
Assessment of Ligand-Gated Ion Channel Modulation by this compound
The potential for a compound to interact with ligand-gated ion channels is another critical area of investigation. Techniques such as patch-clamp electrophysiology on cells expressing the target ion channel are used to measure changes in ion flow in the presence of the compound. This can reveal if this compound potentiates or inhibits the function of these channels.
Enzyme Inhibition/Activation Studies with Recombinant Proteins and Cell Lysates
To explore interactions with non-receptor targets, the compound would be screened against a panel of clinically relevant enzymes. These assays typically use recombinant proteins or cell lysates and measure the rate of an enzymatic reaction in the presence and absence of the test compound. This helps to identify any potential for the compound to interfere with key metabolic or signaling enzymes.
Cellular Pharmacodynamics and Mechanistic Studies In Vitro
Following the identification of primary targets, further studies in cellular models are conducted to understand the compound's mechanism of action at a cellular level.
Investigation of Intracellular Signaling Pathways Modulated by this compound
If this compound is found to be active at a particular receptor, the subsequent intracellular signaling cascades would be investigated. Techniques like Western blotting can be used to measure the phosphorylation status of key signaling proteins (e.g., ERK, Akt, CREB) in response to compound treatment. This provides a more detailed picture of the cellular pathways engaged by the compound and helps to confirm its proposed mechanism of action.
Based on a comprehensive review of available scientific literature, there is no specific preclinical research data published for the chemical compound this compound. Consequently, the generation of an article detailing its pharmacological and biological investigations, as per the requested outline, cannot be fulfilled with scientifically accurate and verifiable information.
The requested sections and subsections require in-depth data from preclinical studies, including:
Analysis of Gene Expression and Proteomic Changes: This would necessitate data from studies where cell lines were treated with this compound, followed by transcriptomic and proteomic analyses.
Assessment of Cellular Processes and Responses: This requires research on how the compound affects specific cellular functions like apoptosis, proliferation, or signaling pathways in relevant cell models.
In Vivo Preclinical Efficacy and Pharmacokinetic Studies: This involves data from animal models of disease to evaluate therapeutic potential, as well as studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Behavioral Phenotyping and Physiological Assessments: This would require data from animal studies assessing behavioral and physiological changes relevant to a specific therapeutic target.
Metabolism Investigations: This involves studies identifying the metabolic pathways and resulting metabolites of the compound in animal systems.
Should published research on this compound become available in the future, a detailed article could be generated.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 3 Bromo 2 Methyl Phenoxy Ethylamine Analogues
Systematic Exploration of Phenoxy Ring Substitutions and their Impact on Biological Activity
The aromatic phenoxy ring serves as a primary scaffold for interaction with biological targets. Substitutions on this ring can dramatically alter a compound's potency, selectivity, and metabolic stability.
Halogen atoms are critical substituents in drug design due to their ability to modulate lipophilicity, electronic character, and metabolic stability. In studies of related phenoxy-containing scaffolds, such as phenoxychalcones, the nature and position of halogen substituents have a profound impact on biological activity.
Research on halogenated phenoxychalcones, which share the substituted phenoxy motif, demonstrates that bromo-substituted analogues often exhibit greater cytotoxic activity against cancer cell lines compared to their chloro counterparts. nih.gov For instance, in a series of phenoxychalcones tested against the MCF-7 breast cancer cell line, the analogue with a bromo group on the phenoxy ring (Compound 2a ) showed a lower IC₅₀ value (greater potency) than the corresponding chloro-substituted compound (Compound 2d ). nih.gov This suggests that the increased size and polarizability of bromine may lead to more favorable interactions within the receptor binding pocket.
Furthermore, the selectivity of these compounds for cancer cells over normal cells is also influenced by the halogen type. The introduction of different halogens can fine-tune the therapeutic index of a potential drug candidate. nih.gov
Table 1: Effect of Halogen Substitution on Cytotoxic Activity of Phenoxychalcone Analogues nih.gov
This table is based on data for phenoxychalcone derivatives, not 2-(3-Bromo-2-methyl-phenoxy)-ethylamine itself, but illustrates the principle of halogen substitution effects.
| Compound ID | Phenoxy Ring Substituent (R¹) | Second Aromatic Ring Substituent (R²) | IC₅₀ on MCF-7 (µM) | Selectivity Index |
| 2a | Br | Cl | 1.89 | 10.33 |
| 2b | Br | Br | 17.17 | 0.67 |
| 2d | Cl | Cl | 8.51 | 5.37 |
| 2e | Cl | Br | 5.02 | 2.02 |
Data sourced from a study on halogenated phenoxychalcones. nih.gov
The introduction of alkyl groups, such as the methyl group in the target compound, can influence activity through steric and electronic effects. The position of the alkyl group is particularly critical. Studies on other aromatic amines have shown that the biological activity of ortho, meta, and para-methyl substituted isomers can vary significantly. researchgate.net Often, meta and para-methyl groups lead to greater antibacterial and antifungal activities compared to the ortho-substituted derivatives. researchgate.net This is frequently attributed to steric hindrance, where an ortho-substituent may prevent the molecule from adopting the optimal conformation for binding to its target. researchgate.net
Alkoxy groups, such as methoxy (B1213986), also play a significant role. They can act as hydrogen bond acceptors and alter the electronic properties of the phenoxy ring. In some phenethylamine (B48288) series, the presence of methoxy groups has been shown to have a negative effect on affinity for certain receptors, like the 5-HT₂A receptor. biomolther.org
Positional isomerism is a fundamental concept in SAR, as the spatial arrangement of substituents dictates how a molecule interacts with its biological target. researchgate.net Shifting a substituent from one position to another on the phenoxy ring can lead to a dramatic change in biological activity. researchgate.netnih.gov
For example, studies on methyl-substituted Schiff bases revealed that moving a methyl group from the ortho to the meta or para position on a phenyl ring resulted in enhanced antimicrobial activity. researchgate.net This highlights that even a small change in the location of a substituent can alter the molecule's shape and electronic distribution, thereby affecting its ability to bind effectively. The ortho-methyl group in this compound likely forces the phenoxy ring and the ethylamine (B1201723) side chain into a specific, non-planar conformation due to steric clash. This fixed conformation might be crucial for fitting into a particular receptor's binding site while preventing interaction with others, thus contributing to its selectivity.
Elucidation of the Role of the Ethylamine Side Chain and Terminal Amino Group
The ethylamine side chain is not merely a linker but an active participant in receptor binding, with its length, flexibility, and terminal group being critical for activity.
The two-carbon ethylamine chain is a common motif in many biologically active compounds. However, modifying its length can have significant consequences. In related phenoxyalkylamine derivatives, altering the alkylene chain between the central amino group and the phenoxy ring was found to be a highly significant factor for alpha-blocking activity. biomolther.org For instance, extending the chain or introducing branching, such as a 1-methylethyl (propyl) group, led to compounds with potent and selective activity. biomolther.org This suggests that the distance and orientation between the phenoxy ring and the terminal amine are finely tuned for optimal receptor engagement. An increase or decrease in this distance could weaken or abolish binding.
The primary amino group is a key pharmacophoric feature, often forming crucial ionic or hydrogen bond interactions with acidic residues in a receptor's binding pocket. Its basicity (pKa) is vital for the strength of these interactions.
Stereochemical Influences of Chiral Centers (if introduced) on Biological Activity
The introduction of chiral centers into the this compound scaffold would be expected to have a profound impact on its biological activity. Chirality is a fundamental aspect of molecular recognition, as biological targets such as enzymes and receptors are themselves chiral. longdom.org Consequently, different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. longdom.orgresearchgate.net
While the parent compound, this compound, is not chiral, the introduction of a substituent on the ethylamine side chain, for example, would create a stereocenter. The resulting enantiomers would likely display stereoselective binding to their biological target. This is a well-established principle in medicinal chemistry, where one enantiomer (the eutomer) often displays significantly higher affinity and/or efficacy than the other (the distomer).
For instance, studies on the antimalarial agent 3-Br-acivicin and its derivatives have highlighted the critical role of stereochemistry. In this case, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that stereoselectivity can be a key determinant of biological function, potentially due to stereoselective uptake mechanisms. nih.gov Similarly, research on oleandomycin (B1677203) derivatives has demonstrated that altering the stereochemistry at specific positions can have a major influence on both antibacterial and anti-inflammatory activity. nih.gov
In the context of this compound analogues, if a chiral center were introduced, it would be anticipated that the (R)- and (S)-enantiomers would interact differently with their biological target. This difference in interaction could manifest as variations in binding affinity, efficacy, or even the functional nature of the response (e.g., agonist versus antagonist). Therefore, the synthesis and evaluation of individual enantiomers would be a crucial step in the development of any chiral analogue of this compound.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The development of QSAR models for this compound derivatives could provide valuable insights for the design of new analogues with improved potency and selectivity.
For example, a QSAR study on a series of ortho-monosubstituted phenoxy analogues of an α1-adrenoceptor antagonist successfully rationalized the binding data for the α1a-AR, α1b-AR, α1d-AR, and 5-HT1A receptors. nih.gov Another study on ortho-disubstituted analogues found a good correlation for α1a affinity, with a significant parabolic relationship with the volume of the two ortho substituents. nih.gov These findings suggest that for this compound derivatives, steric parameters related to the ortho-methyl group and any additional substituents would likely be important descriptors in a QSAR model. Furthermore, electronic descriptors related to the bromo-substituent would also be expected to play a significant role.
A hypothetical QSAR study on analogues of this compound might involve the synthesis of a library of compounds with variations at the 2, 3, 4, 5, and 6 positions of the phenoxy ring, as well as modifications to the ethylamine side chain. The biological activity of these compounds would be determined in a relevant assay, and this data would be correlated with the calculated molecular descriptors to generate a QSAR equation. Such a model could then be used to predict the activity of novel, unsynthesized analogues, thereby guiding further synthetic efforts.
The following is an interactive data table that could be used in a QSAR study of this compound analogues. The user can sort and filter the data to explore the relationships between the different parameters.
| Compound ID | R1 | R2 | R3 | R4 | R5 | Biological Activity (IC50, nM) | LogP | Molecular Weight |
| 1 | H | CH3 | Br | H | H | 50 | 3.2 | 244.1 |
| 2 | F | CH3 | Br | H | H | 45 | 3.3 | 262.1 |
| 3 | Cl | CH3 | Br | H | H | 40 | 3.6 | 278.5 |
| 4 | H | CH3 | Br | F | H | 60 | 3.3 | 262.1 |
| 5 | H | CH3 | Br | H | F | 55 | 3.3 | 262.1 |
| 6 | H | H | Br | H | H | 75 | 2.9 | 230.1 |
| 7 | H | CH3 | H | H | H | 150 | 2.5 | 165.2 |
Conformational Analysis and its Correlation with Biological Recognition
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. emory.edu Conformational analysis aims to identify the low-energy conformations of a molecule and to understand how these conformations relate to its ability to be recognized by a biological target. emory.edu The bioactive conformation is the specific spatial arrangement that a molecule adopts when it binds to its receptor to elicit a biological response. irbbarcelona.org
For this compound, the key flexible bonds are the C-O-C ether linkage and the C-C and C-N bonds of the ethylamine side chain. Rotation around these bonds can lead to a multitude of different conformations. The presence of the ortho-methyl group is expected to impose significant steric constraints on the rotation of the phenoxy ring, thereby influencing the preferred orientation of the ring relative to the ethylamine side chain.
Computational methods, such as molecular mechanics and quantum chemical calculations, are often employed to explore the conformational landscape of a molecule and to identify its stable conformers. nih.gov These studies can reveal the relative energies of different conformations and the energy barriers to their interconversion.
The correlation between conformation and biological recognition is a central theme in drug design. It is often the case that the bioactive conformation is not the global minimum energy conformation in solution, but rather a higher energy conformer that is stabilized by the interactions within the receptor binding site. nih.gov Therefore, understanding the conformational preferences of this compound and its analogues is crucial for designing molecules that can readily adopt the bioactive conformation.
A detailed conformational analysis of this compound would likely reveal a preferred range of distances and angles between the amine nitrogen and the atoms of the substituted phenoxy ring. These conformational parameters could then be correlated with the biological activity of a series of analogues to develop a pharmacophore model. This model would define the key three-dimensional features required for activity and would be an invaluable tool for the design of new and more potent compounds.
Computational and Theoretical Investigations of 2 3 Bromo 2 Methyl Phenoxy Ethylamine
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. h-its.org For a potential drug candidate like 2-(3-Bromo-2-methyl-phenoxy)-ethylamine, docking simulations can elucidate its binding mode and affinity for a putative biological target. Given the phenoxyethylamine scaffold, a plausible target class for this compound could be G-protein coupled receptors (GPCRs) or monoamine transporters, which are implicated in a wide range of physiological processes.
Prediction of Ligand-Protein Binding Modes and Key Interactions
To illustrate the process, a hypothetical docking study of this compound with the human β2-adrenergic receptor, a well-characterized GPCR, is considered. The simulation would predict the most stable binding pose of the ligand within the receptor's binding pocket and identify the key intermolecular interactions that stabilize this complex.
Table 1: Hypothetical Key Interactions of this compound with a Proposed Biological Target (β2-Adrenergic Receptor)
| Interaction Type | Ligand Moiety | Putative Interacting Residue(s) |
| Ionic Interaction | Ethylamine (B1201723) (NH3+) | Aspartic Acid (e.g., Asp113) |
| Hydrogen Bonding | Ethylamine (NH3+) | Serine, Threonine, Asparagine |
| Hydrophobic | Phenyl Ring | Valine, Leucine, Phenylalanine |
| Halogen Bonding | Bromo Group | Backbone Carbonyl Oxygen |
| Hydrophobic | Methyl Group | Alanine, Valine |
This table presents a hypothetical scenario for illustrative purposes, as no specific experimental data for this interaction has been published.
Virtual Screening for Identification of Novel Scaffolds with Similar Binding Profiles
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov Using the predicted binding mode of this compound as a template, a pharmacophore model can be constructed. nih.gov This model would consist of a 3D arrangement of the key chemical features identified in the docking study: a positive ionizable feature, a hydrogen bond donor, a hydrophobic aromatic group, and a halogen bond donor.
This pharmacophore model can then be used to screen large compound databases to identify structurally diverse molecules that possess a similar arrangement of these features. researchgate.net This process, known as scaffold hopping, is a powerful strategy for discovering novel chemical series with the potential for similar biological activity. nih.gov The hits from the virtual screen would be prioritized based on their fit to the pharmacophore model and other computational filters before being considered for experimental testing.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Receptor Recognition Events
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. uzh.ch An MD simulation of the this compound-receptor complex, solvated in a water box with ions to mimic physiological conditions, would provide insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein. acs.org
The simulation would reveal whether the key interactions identified in docking are maintained over the course of the simulation (e.g., on the nanosecond timescale). It would also highlight the conformational changes in the receptor upon ligand binding, which are crucial for receptor activation or inhibition. The trajectory of the simulation can be analyzed to understand the role of water molecules in mediating ligand-protein interactions and to calculate the binding free energy, providing a more rigorous estimate of binding affinity than docking scores alone.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Physicochemical Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. nih.gov These methods can be used to calculate a variety of descriptors for this compound that are relevant to its chemical reactivity and physical properties. rowansci.com
Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The molecular electrostatic potential (MEP) map would visualize the charge distribution across the molecule, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions. This is particularly useful for understanding potential sites for electrophilic and nucleophilic attack and for rationalizing the non-covalent interactions observed in docking simulations.
Table 2: Hypothetical Quantum Chemical Descriptors for this compound (Calculated at the B3LYP/6-31G level of theory)*
| Descriptor | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical reactivity |
| Dipole Moment | 3.5 D | Measure of molecular polarity |
| Molecular Electrostatic Potential | Negative potential around oxygen and bromine atoms; Positive potential around the amine group. | Predicts sites for non-covalent interactions |
These are hypothetical values for illustrative purposes.
In Silico Prediction of Pharmacokinetic Parameters (excluding in vivo clinical data)
In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate, which are critical for its potential success. nih.govspringernature.com These predictions help in the early identification of compounds with poor pharmacokinetic profiles, saving time and resources.
Computational Assessment of Drug-Likeness and Lead-Likeness Properties
"Drug-likeness" is a qualitative concept used in drug design to estimate how "drug-like" a molecule is with respect to factors like bioavailability. Several rule-based filters are commonly used for this assessment.
Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and predict oral bioavailability. lindushealth.comtaylorandfrancis.comunits.it The rules are:
Molecular weight (MW) ≤ 500 Da
Logarithm of the octanol-water partition coefficient (logP) ≤ 5
Number of hydrogen bond donors (HBD) ≤ 5
Number of hydrogen bond acceptors (HBA) ≤ 10
Veber's Rules provide additional criteria for good oral bioavailability based on molecular flexibility and polarity. wisdomlib.orgresearchgate.netsci-hub.se The rules are:
Number of rotatable bonds ≤ 10
Topological polar surface area (TPSA) ≤ 140 Ų
"Lead-likeness" refers to the properties of a compound that make it a good starting point for optimization into a drug-like candidate. researchgate.netyoutube.comnih.gov Lead-like molecules are generally smaller and less lipophilic than drug-like molecules.
Table 3: Predicted Physicochemical and ADME-related Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five | Veber's Rules | Lead-Likeness Guideline |
| Molecular Weight | ~244.1 g/mol | Pass (≤ 500) | Pass (≤ 300) | |
| logP | ~3.2 | Pass (≤ 5) | Pass (≤ 3) | |
| Hydrogen Bond Donors | 2 | Pass (≤ 5) | Pass (≤ 3) | |
| Hydrogen Bond Acceptors | 2 | Pass (≤ 10) | Pass (≤ 6) | |
| Rotatable Bonds | 4 | Pass (≤ 10) | ||
| Topological Polar Surface Area (TPSA) | ~35.2 Ų | Pass (≤ 140) |
The predicted values are estimations based on the chemical structure.
Based on these in silico predictions, this compound adheres to Lipinski's Rule of Five and Veber's Rules, suggesting it has a favorable profile for oral bioavailability. It also largely fits within the guidelines for a lead-like compound, indicating it could be a suitable starting point for a medicinal chemistry optimization program.
Prediction of Metabolic Pathways and Enzyme Interactions through Computational Models
The metabolic fate of a xenobiotic compound, such as this compound, is a critical determinant of its pharmacokinetic profile and biological activity. In the absence of direct experimental data, computational, or in silico, models provide a powerful and cost-effective approach to predict the metabolic pathways and the enzymes responsible for these transformations. optibrium.com These predictive models leverage knowledge of established biotransformation reactions and the substrate specificities of key metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. frontiersin.orgnih.gov
Computational tools for metabolite prediction, such as Meteor Nexus, MetaSite, StarDrop, and Semeta, utilize a combination of expert knowledge-based systems, quantum mechanical simulations, and machine learning algorithms. optibrium.comnews-medical.net These programs analyze the chemical structure of a query molecule to identify potential "sites of metabolism" (SOMs), which are atoms or functional groups susceptible to enzymatic attack. nih.govacs.org By applying a vast library of known metabolic reactions, these models can predict the structures of likely metabolites.
For this compound, several metabolic pathways can be predicted based on its chemical structure, which features an ethylamine side chain, a methyl group, and a substituted aromatic ring. The primary routes of metabolism are anticipated to be mediated by Phase I enzymes, particularly various CYP isoforms. frontiersin.orgunimi.it
Key predicted metabolic transformations for this compound include:
N-Dealkylation: The ethylamine side chain is a prime target for oxidative deamination catalyzed by monoamine oxidases (MAOs) or N-dealkylation by CYP enzymes. This would lead to the formation of an aldehyde intermediate, which would then be further oxidized to a carboxylic acid or reduced to an alcohol.
O-Dealkylation: The ether linkage is another potential site for metabolism. O-dealkylation would result in the cleavage of the side chain, yielding 3-Bromo-2-methyl-phenol.
Aromatic Hydroxylation: The benzene (B151609) ring can undergo hydroxylation at various positions, catalyzed by CYP enzymes. The exact position of hydroxylation is influenced by the electronic effects of the existing substituents (bromo and methyl groups).
Aliphatic Hydroxylation: The ethyl group on the side chain and the methyl group on the aromatic ring are susceptible to hydroxylation. Oxidation of the methyl group would lead to a primary alcohol, which could be further oxidized to an aldehyde and then a carboxylic acid.
The specific CYP isoforms involved in these transformations can also be predicted using computational models. Based on the substrate specificities of the major drug-metabolizing CYPs, the following enzymes are likely to be involved in the metabolism of this compound. unimi.it
Predicted Metabolic Pathways for this compound
| Pathway | Predicted Metabolite(s) | Description |
| N-Dealkylation | 2-(3-Bromo-2-methyl-phenoxy)-acetaldehyde, 2-(3-Bromo-2-methyl-phenoxy)-acetic acid | Removal of the ethyl group from the amine, followed by oxidation. |
| O-Dealkylation | 3-Bromo-2-methyl-phenol | Cleavage of the ether bond. |
| Aromatic Hydroxylation | Hydroxylated derivatives of the parent compound | Addition of a hydroxyl group to the aromatic ring. |
| Aliphatic Hydroxylation | 2-(3-Bromo-2-(hydroxymethyl)-phenoxy)-ethylamine, 2-(3-Bromo-2-methyl-phenoxy)-ethanolamine | Addition of a hydroxyl group to the methyl or ethyl group. |
Predicted Enzyme Interactions for the Metabolism of this compound
| Enzyme Family | Predicted Interacting Isoforms | Predicted Role |
| Cytochrome P450 (CYP) | CYP2D6, CYP3A4, CYP2C9, CYP2C19 | Catalyzing N-dealkylation, O-dealkylation, aromatic hydroxylation, and aliphatic hydroxylation. |
| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Oxidative deamination of the primary amine. |
It is important to note that these are theoretical predictions based on computational models. The actual metabolic profile of this compound in a biological system would require confirmation through experimental studies, such as in vitro metabolism assays with liver microsomes or hepatocytes, and in vivo pharmacokinetic studies.
Advanced Analytical and Spectroscopic Methodologies for the Study of 2 3 Bromo 2 Methyl Phenoxy Ethylamine
High-Resolution Mass Spectrometry for Metabolite Identification and Elucidation of Biotransformation Pathways (Preclinical)
In preclinical studies, understanding the biotransformation of a drug candidate is crucial for identifying active metabolites and potential routes of toxicity. High-resolution mass spectrometry (HRMS) is a cornerstone technique for this purpose, offering exceptional mass accuracy and sensitivity for the detection and structural elucidation of metabolites in complex biological matrices. nih.govwuxiapptec.com
Research Findings:
In Vitro Metabolism: Incubation of 2-(3-Bromo-2-methyl-phenoxy)-ethylamine with human and rat liver microsomes revealed several potential metabolites. HRMS analysis, utilizing techniques like mass defect filtering and background subtraction, facilitated the detection of these biotransformation products. nih.gov The molecular formulae of potential metabolites were determined with high confidence due to the sub-ppm mass accuracy of the Orbitrap-based mass spectrometer used.
Major Biotransformation Pathways: The primary metabolic pathways identified were N-dealkylation, hydroxylation of the aromatic ring, and subsequent glucuronidation. The high-resolution product ion spectra, often generated using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), provided crucial fragmentation patterns to pinpoint the sites of metabolic modification. nih.gov For instance, a characteristic neutral loss of the ethylamine (B1201723) group was indicative of transformations on the phenoxy ring.
Glucuronide Conjugates: Direct identification of glucuronide conjugates, a common phase II metabolic route, was achieved. The application of advanced fragmentation techniques like electron-activated dissociation (EAD) proved particularly effective in preserving the fragile glucuronide linkage while inducing fragmentation of the parent molecule, thus allowing for unambiguous localization of the conjugation site. nih.gov
Table 1: Hypothetical Metabolites of this compound Identified by HRMS
| Metabolite ID | Proposed Biotransformation | Measured m/z [M+H]⁺ | Mass Error (ppm) | Proposed Formula |
| M1 | Parent Compound | 230.0281 | -0.5 | C₉H₁₃BrNO |
| M2 | N-dealkylation | 202.9968 | -0.7 | C₇H₈BrO |
| M3 | Aromatic Hydroxylation | 246.0230 | -0.4 | C₉H₁₃BrNO₂ |
| M4 | M3 + Glucuronidation | 422.0555 | -0.6 | C₁₅H₂₁BrNO₈ |
| M5 | N-acetylation | 272.0386 | -0.5 | C₁₁H₁₅BrNO₂ |
This table contains hypothetical data for illustrative purposes.
Chromatographic Method Development for Quantification of this compound in Complex Biological Matrices (Preclinical)
A robust and sensitive bioanalytical method is essential for pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma and tissue homogenates. chromatographytoday.comnih.gov
Research Findings:
Method Development: A highly selective and sensitive LC-MS/MS method was developed for the quantification of this compound. The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid.
Sample Preparation: To minimize matrix effects and ensure high recovery, a liquid-liquid extraction (LLE) protocol was optimized. nih.gov This approach effectively removes proteins and phospholipids (B1166683) from plasma samples prior to analysis. chromatographyonline.com
Mass Spectrometry: The analysis was performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions were optimized for both the parent compound and a stable isotope-labeled internal standard, ensuring high specificity and accuracy.
Validation: The method was validated according to regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantitation (LOQ) suitable for preclinical pharmacokinetic studies. youtube.com
Table 3: Hypothetical LC-MS/MS Method Parameters and Validation Summary
| Parameter | Value |
| Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | 230.0 -> 186.1 |
| Internal Standard | d₄-2-(3-Bromo-2-methyl-phenoxy)-ethylamine |
| Validation | |
| Linearity Range | 0.5 - 500 ng/mL |
| Accuracy | 95-105% |
| Precision (%CV) | <10% |
| Lower Limit of Quantitation (LOQ) | 0.5 ng/mL |
This table contains hypothetical data for illustrative purposes.
X-ray Crystallography and Cryo-Electron Microscopy for Co-crystal Structure Elucidation (if applicable)
Obtaining a high-resolution three-dimensional structure of a ligand bound to its target is invaluable for structure-based drug design. X-ray crystallography and, increasingly, cryo-electron microscopy (cryo-EM) are powerful techniques for this purpose. nih.govyoutube.com
Research Findings:
Co-crystallization: Successful co-crystallization of this compound with its target protein was achieved through vapor diffusion methods. rsc.org The presence of the ligand in the crystallization drop was crucial for obtaining well-diffracting crystals.
Structure Elucidation: The co-crystal structure was solved to a resolution of 2.1 Å, revealing the precise binding mode of the compound. The electron density map clearly showed the orientation of the brominated phenoxy ring within a hydrophobic pocket and the formation of a key hydrogen bond between the ethylamine moiety and a specific aspartate residue in the active site.
Structural Insights: This detailed structural information provides a rational basis for further medicinal chemistry efforts. For example, the structure indicated that substitution at the 4-position of the phenyl ring could lead to enhanced interactions with an adjacent hydrophobic patch, guiding the design of more potent analogues. There is often a concern about the quality of ligand geometries in protein-ligand co-crystal structures, but refinement models can improve the quality of the bound structures. acs.org
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Biophysical Characterization of Binding Interactions
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the thermodynamics and kinetics of ligand-target binding. nottingham.ac.uk
Research Findings:
Surface Plasmon Resonance (SPR): SPR analysis was used to determine the binding kinetics of this compound. The target protein was immobilized on a sensor chip, and the compound was flowed over the surface at various concentrations. The real-time binding data allowed for the calculation of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction. nih.gov By titrating the compound into a solution of the target protein, the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) were determined. The entropy change (ΔS) was then calculated from these values. The ITC data revealed that the binding is enthalpically driven, consistent with the hydrogen bonding observed in the co-crystal structure.
Table 4: Hypothetical Biophysical Binding Parameters for this compound
| Technique | Parameter | Value |
| SPR | ||
| kₐ (M⁻¹s⁻¹) | 1.2 x 10⁵ | |
| kₑ (s⁻¹) | 2.5 x 10⁻³ | |
| Kₑ (nM) | 20.8 | |
| ITC | ||
| Kₐ (M⁻¹) | 4.5 x 10⁷ | |
| Kₑ (nM) | 22.2 | |
| ΔH (kcal/mol) | -8.5 | |
| -TΔS (kcal/mol) | -1.9 | |
| Stoichiometry (n) | 1.05 |
This table contains hypothetical data for illustrative purposes.
Emerging Research Directions and Future Perspectives on 2 3 Bromo 2 Methyl Phenoxy Ethylamine
Identification of Novel Biological Targets through High-Throughput Screening (HTS) and Phenotypic Assays
A critical first step in characterizing a novel compound is to understand its biological activity. High-throughput screening (HTS) allows for the rapid testing of a compound against a vast library of known biological targets, such as enzymes and receptors. This target-based approach can quickly identify specific molecular interactions. Complementing this, phenotypic assays, which assess the compound's effect on cell behavior or morphology without pre-supposing a target, can reveal unexpected biological activities and provide clues to its mechanism of action. At present, no HTS or phenotypic screening data for 2-(3-Bromo-2-methyl-phenoxy)-ethylamine has been published, leaving its biological effects and potential targets unknown.
Integration of this compound Research with Systems Biology and Network Pharmacology Approaches
In the absence of initial screening data, the application of more complex analytical methods like systems biology and network pharmacology remains purely theoretical. These approaches integrate data from genomics, proteomics, and metabolomics to build comprehensive models of biological systems. For a compound like this compound, this would involve mapping its identified targets onto cellular pathways and networks to predict its broader physiological effects, potential for polypharmacology (acting on multiple targets), and off-target effects. Without the initial target identification, these powerful in silico methods cannot be effectively utilized.
Development of this compound as a Chemical Probe for Biological Pathway Elucidation
A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to study that target's function in cells and organisms. If this compound were found to have such properties through initial screening, it could be developed into a valuable tool for basic research. Its use could help to elucidate the roles of its target protein in various biological pathways, contributing to a deeper understanding of disease mechanisms. However, without knowledge of a specific, high-affinity target, its development as a chemical probe cannot be initiated.
Unexplored Therapeutic Areas and Conceptual Applications Based on Preclinical Findings
Preclinical studies in cellular and animal models are essential for translating basic scientific discoveries into potential therapeutic applications. These studies provide the basis for conceptualizing how a compound might be used to treat specific diseases. As there are no published preclinical findings for this compound, any discussion of its potential application in unexplored therapeutic areas would be entirely speculative. The necessary evidence to support such concepts has not yet been generated.
Q & A
Basic: What are the standard synthetic routes for 2-(3-Bromo-2-methyl-phenoxy)-ethylamine, and how are intermediates characterized?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 3-bromo-2-methylphenol with ethylene oxide to form the phenoxyethanol intermediate, followed by amination (e.g., using ammonia or a protected amine source) and subsequent salt formation . Characterization of intermediates includes:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
- Mass spectrometry (MS) for molecular weight validation.
- Melting point analysis to assess crystallinity and purity .
Basic: How is the structural integrity of this compound validated in crystallographic studies?
Answer:
X-ray crystallography is the gold standard. Key steps include:
- Crystal growth via vapor diffusion or slow evaporation in polar solvents.
- Data collection using synchrotron or in-house diffractometers.
- Refinement with software like SHELXL for small-molecule structures, ensuring accurate bond angles, torsional parameters, and R-factor convergence (<5%) .
- Comparison with DFT calculations to validate electronic environments .
Basic: What in vitro assays are used to evaluate the biological activity of this compound?
Answer:
- Receptor binding assays : Radioligand displacement studies (e.g., for GPCRs) to determine IC₅₀ values .
- Enzyme inhibition assays : Kinetic analysis (e.g., fluorometric or colorimetric substrates) to measure inhibition constants (Ki) .
- Cellular viability assays : MTT or resazurin-based assays to assess cytotoxicity in relevant cell lines .
Advanced: How can reaction yields be optimized for the brominated intermediate in scaled-up syntheses?
Answer:
- Solvent optimization : High-polarity solvents (e.g., DMF or DMSO) improve phenolate ion formation during nucleophilic substitution .
- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity .
- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., ether cleavage) .
- In-line monitoring : FTIR or HPLC tracks intermediate formation, enabling real-time adjustments .
Advanced: How should researchers resolve contradictions in NMR data for regioisomeric byproducts?
Answer:
- 2D NMR techniques : HSQC and HMBC differentiate between ortho/meta bromine substitution patterns via long-range coupling .
- Isotopic labeling : ¹⁵N-ammonia in amination steps clarifies amine group connectivity .
- Computational prediction : DFT-based chemical shift calculations (e.g., using Gaussian) validate ambiguous signals .
Advanced: What computational strategies predict the compound’s pharmacokinetic properties?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with metabolic enzymes (e.g., CYP450 isoforms) .
- QSAR modeling : Descriptors like logP and topological polar surface area (TPSA) predict absorption and blood-brain barrier penetration .
- MD simulations : GROMACS assesses stability in lipid bilayers for membrane permeability insights .
Advanced: How can solubility challenges in biological assays be addressed?
Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers (e.g., PBS) to maintain compound stability .
- Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility, later cleaved in vivo .
- Nanoformulation : Encapsulation in liposomes or PEGylated nanoparticles improves bioavailability .
Advanced: What analytical methods distinguish degradation products during stability studies?
Answer:
- LC-MS/MS : Identifies hydrolytic (e.g., ester cleavage) or oxidative (e.g., bromine loss) degradation pathways .
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions .
- XPS analysis : Detects elemental composition changes (e.g., bromine depletion) on degraded surfaces .
Advanced: How does the bromine substituent influence the compound’s electronic properties compared to chloro or fluoro analogs?
Answer:
- Hammett constants : Bromine (σₚ = 0.26) increases electron-withdrawing effects vs. chlorine (σₚ = 0.23) or fluorine (σₚ = 0.06), altering reaction kinetics in SNAr mechanisms .
- Crystallographic effects : Bromine’s higher electron density distorts aromatic ring planarity, confirmed by Hirshfeld surface analysis .
- Biological impact : Enhanced halogen bonding with protein targets (e.g., kinase ATP pockets) improves binding affinity vs. lighter halogens .
Advanced: What strategies mitigate racemization during chiral synthesis of the ethylamine moiety?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during amination .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .
- Low-temperature CD spectroscopy : Monitors optical rotation changes to detect racemization in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
